molecular formula C17H20Cl3NO2 B4229765 N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}ethanamine hydrochloride

N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}ethanamine hydrochloride

Cat. No. B4229765
M. Wt: 376.7 g/mol
InChI Key: WECUNLAUGJHEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}ethanamine hydrochloride, commonly known as Venlafaxine, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant and anxiolytic medication. This chemical compound has gained significant attention in the scientific community due to its unique pharmacological properties and potential therapeutic applications. In

Mechanism of Action

Venlafaxine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their activity and improves mood. Venlafaxine also has weak inhibitory effects on dopamine reuptake, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Venlafaxine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Venlafaxine also increases the expression of genes involved in the regulation of stress and inflammation. Additionally, Venlafaxine has been shown to increase heart rate and blood pressure, which may limit its use in patients with cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using Venlafaxine in lab experiments is its well-established pharmacological profile and safety record. It has been extensively studied in clinical trials and has a low incidence of adverse effects. However, Venlafaxine's complex mechanism of action and potential interactions with other drugs may make it difficult to interpret experimental results. Additionally, the use of Venlafaxine in animal studies may be limited by its high cost and limited availability.

Future Directions

There are several potential future directions for research on Venlafaxine. One area of interest is the development of new formulations of the drug that could improve its efficacy and reduce its side effects. Another area of interest is the investigation of Venlafaxine's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, more research is needed to understand the long-term effects of Venlafaxine treatment and its potential use in combination with other drugs.

Scientific Research Applications

Venlafaxine has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in treating major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder. Additionally, Venlafaxine has been investigated for its potential use in the treatment of neuropathic pain, hot flashes associated with menopause, and migraine headaches.

properties

IUPAC Name

N-[[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO2.ClH/c1-3-20-10-12-8-15(19)17(16(9-12)21-2)22-11-13-6-4-5-7-14(13)18;/h4-9,20H,3,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECUNLAUGJHEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2Cl)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}ethanamine hydrochloride
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N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}ethanamine hydrochloride
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N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}ethanamine hydrochloride
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N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}ethanamine hydrochloride
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N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}ethanamine hydrochloride
Reactant of Route 6
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N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}ethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.